molecular formula C14H24Cl2N2 B1430978 (S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride CAS No. 1439921-94-4

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride

Cat. No. B1430978
CAS RN: 1439921-94-4
M. Wt: 291.3 g/mol
InChI Key: MGTCTEKCJINDRX-UTLKBRERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride, commonly known as Methamphetamine, is a highly addictive stimulant drug that affects the central nervous system. Methamphetamine is a Schedule II controlled substance in the United States and is used for medical purposes, such as treating attention deficit hyperactivity disorder (ADHD) and obesity. However, it is also commonly used as a recreational drug due to its euphoric effects.

Mechanism Of Action

Methamphetamine acts as a potent agonist of the dopamine, norepinephrine, and serotonin transporters, leading to increased release of these neurotransmitters in the brain. This results in increased activity in the mesolimbic pathway, which is associated with the reward system in the brain.
Biochemical and Physiological Effects:
Methamphetamine has a number of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased energy and alertness. Chronic use of Methamphetamine can lead to a number of negative health effects, including addiction, psychosis, and cardiovascular disease.

Advantages And Limitations For Lab Experiments

Methamphetamine has a number of advantages and limitations for use in lab experiments. Its potent effects on the central nervous system make it a useful tool for studying the neurobiology of addiction and other psychiatric disorders. However, its potential for abuse and addiction make it difficult to use in human subjects, and its illegal status makes it difficult to obtain for research purposes.

Future Directions

There are a number of future directions for research on Methamphetamine, including the development of new medications for the treatment of addiction and other psychiatric disorders, the study of the long-term effects of Methamphetamine use on the brain and body, and the development of new methods for synthesizing Methamphetamine that are safer and more efficient. Additionally, research is needed to better understand the factors that contribute to Methamphetamine addiction and to develop effective prevention and treatment strategies.

Scientific Research Applications

Methamphetamine has been studied extensively for its effects on the central nervous system and its potential use in treating various medical conditions. Research has shown that Methamphetamine can increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased alertness, and decreased appetite.

properties

IUPAC Name

(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13;;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;2*1H/t14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTCTEKCJINDRX-UTLKBRERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)CN2CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)CN2CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
Reactant of Route 2
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
Reactant of Route 4
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
Reactant of Route 5
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
Reactant of Route 6
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride

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